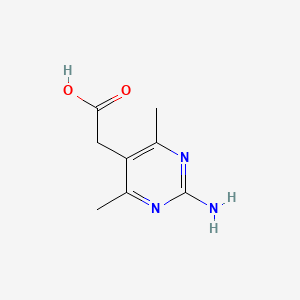

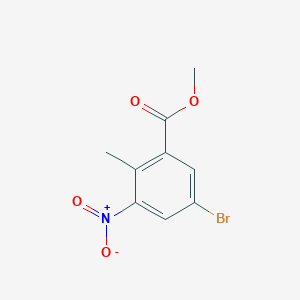

(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

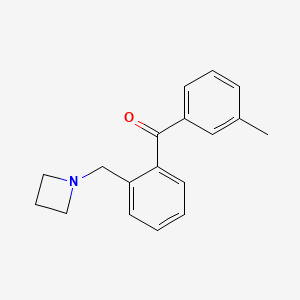

The compound (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities, and modifications on the pyrimidine ring can lead to compounds with significant pharmacological properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. In the context of the provided data, although the exact compound (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid is not directly mentioned, the synthesis of related compounds has been described. For instance, a series of 2-(4-(2-amino-6-(4-substituted phenyl) pyrimidin-4-yl)-2-substituted phenoxy) acetic acid derivatives were efficiently synthesized and showed significant antihyperlipidemic activity in vivo . This suggests that the synthesis of similar pyrimidine acetic acid derivatives is feasible and can lead to biologically active compounds.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial in determining their chemical and biological properties. The provided data does not directly discuss the molecular structure of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid, but it does mention the structural analysis of related compounds. For example, the correct structures of s-triazolo[4,3-a]pyrimidine and s-triazolo[1,5-a]pyrimidine derivatives were established using various spectroscopic methods, including IR, UV, PMR, and 13C NMR . These techniques are essential for confirming the structure of synthesized compounds and ensuring their purity.

Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be diverse, depending on the substituents and reaction conditions. The provided data does not detail specific reactions for (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid, but it does highlight the synthesis and structural elucidation of related compounds. For instance, the rearrangement of mercapto-s-triazolo[4,3-a]pyrimidine to its [1,5-a] isomer was demonstrated . This indicates that pyrimidine derivatives can undergo rearrangement reactions under certain conditions, which could be relevant for the synthesis or modification of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. While the provided data does not give specific information on the properties of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid, it does mention the use of mixed melting point data to confirm the structure of synthesized compounds . This implies that the melting point can be a useful property for characterizing these compounds. Additionally, the antihyperlipidemic activity of related pyrimidine acetic acid derivatives suggests that they may interact with biological targets, which is a significant chemical property .

Scientific Research Applications

-

Pharmacologically Active Decorated Six-Membered Diazines

- Application: Diazine alkaloids, which include pyrimidines, are used in a wide range of pharmacological applications. They exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

- Method: The synthetic approaches applied in preparing pharmacologically active decorated diazines focus on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .

- Results: Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity. This “privileged scaffold” and “derivatives” either as substituted or as fused systems gain wide interest due to plentiful biological activities reported over the years .

-

5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dihydroxypyrimidines

- Application: These compounds have been studied for their dose-dependent inhibitory effects on in vitro NO production .

- Method: The study involved the synthesis of these compounds and testing their effects on NO production .

- Results: The results showed that these compounds have dose-dependent inhibitory effects on in vitro NO production .

Future Directions

properties

IUPAC Name |

2-(2-amino-4,6-dimethylpyrimidin-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-4-6(3-7(12)13)5(2)11-8(9)10-4/h3H2,1-2H3,(H,12,13)(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMVDEYWTMKUNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649759 |

Source

|

| Record name | (2-Amino-4,6-dimethylpyrimidin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid | |

CAS RN |

933687-60-6 |

Source

|

| Record name | (2-Amino-4,6-dimethylpyrimidin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1293366.png)